4-Amino-1H-phenalen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-1H-phenalen-1-one is a derivative of phenalenone, an oxygenated polycyclic aromatic hydrocarbon. This compound is characterized by the presence of an amino group at the fourth position of the phenalenone structure.
Vorbereitungsmethoden
The synthesis of 4-Amino-1H-phenalen-1-one typically involves the introduction of an amino group to the phenalenone core. One common method is the nitration of phenalenone followed by reduction to yield the amino derivative. The reaction conditions often involve the use of concentrated nitric acid for nitration and catalytic hydrogenation for reduction . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
4-Amino-1H-phenalen-1-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives under specific conditions.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acylating agents like acetic anhydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism by which 4-Amino-1H-phenalen-1-one exerts its effects is primarily through its ability to generate reactive oxygen species (ROS) upon light irradiation. As a photosensitizer, it absorbs light energy and transfers it to molecular oxygen, producing singlet oxygen and other ROS. These reactive species can induce cell damage and death, making the compound effective in photodynamic therapy . The molecular targets and pathways involved include cellular membranes, proteins, and nucleic acids, which are susceptible to oxidative damage.
Vergleich Mit ähnlichen Verbindungen
4-Amino-1H-phenalen-1-one can be compared with other phenalenone derivatives, such as:
1H-Phenalen-1-one: The parent compound, known for its high singlet oxygen quantum yield and use as a photosensitizer.
6-Amino-5-iodo-1H-phenalen-1-one:
2-(Benzo[d]azol-2-yl)-1H-phenalen-1-one: A fluorescent derivative used as a chemosensor for detecting specific ions. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and photophysical properties, making it suitable for specialized applications.
Eigenschaften
75839-69-9 | |
Molekularformel |
C13H9NO |
Molekulargewicht |
195.22 g/mol |
IUPAC-Name |
4-aminophenalen-1-one |
InChI |
InChI=1S/C13H9NO/c14-11-6-4-8-2-1-3-10-12(15)7-5-9(11)13(8)10/h1-7H,14H2 |
InChI-Schlüssel |
KCSDZWLMFMMHRE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C(=C(C=C2)N)C=CC(=O)C3=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.